molecular formula C11H9NO5S B12557862 Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate CAS No. 177711-20-5

Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate

Cat. No.: B12557862
CAS No.: 177711-20-5
M. Wt: 267.26 g/mol
InChI Key: CFIAOLLEDFUYIA-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a prop-2-en-1-yl group attached to a benzoate moiety, with a sulfamoyl group and an oxomethylidene group contributing to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate typically involves esterification reactions. One common method is the reaction of 3-[(oxomethylidene)sulfamoyl]benzoic acid with prop-2-en-1-ol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxomethylidene group to a hydroxymethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxymethyl derivatives, and various substituted benzoates.

Scientific Research Applications

Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a biochemical probe due to its reactive functional groups.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate involves its interaction with molecular targets through its reactive functional groups. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxomethylidene group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(prop-2-yn-1-yl)benzoate: Similar in structure but lacks the sulfamoyl group.

    Ethyl benzoate: A simpler ester without the additional functional groups.

    Propargyl benzoate: Contains a propargyl group instead of a prop-2-en-1-yl group.

Uniqueness

Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate is unique due to the presence of both the sulfamoyl and oxomethylidene groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

177711-20-5

Molecular Formula

C11H9NO5S

Molecular Weight

267.26 g/mol

IUPAC Name

prop-2-enyl 3-isocyanatosulfonylbenzoate

InChI

InChI=1S/C11H9NO5S/c1-2-6-17-11(14)9-4-3-5-10(7-9)18(15,16)12-8-13/h2-5,7H,1,6H2

InChI Key

CFIAOLLEDFUYIA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)N=C=O

Origin of Product

United States

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